molecular formula C21H27F2N5O B5632861 1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5632861
M. Wt: 403.5 g/mol
InChI Key: GTAXNUJCEHUYPG-UHFFFAOYSA-N
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Description

The compound “1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine” is of interest due to its structural complexity and the presence of several functional groups. Compounds with similar structures have been synthesized for various pharmacological studies, focusing on their binding affinities and antimicrobial activities.

Synthesis Analysis

Compounds with structures similar to the one have been synthesized through a series of reactions including reductive amination, amide hydrolysis, and N-alkylation. For example, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo [1,5-a]pyridine involved these steps, confirmed by 1H NMR, 19F NMR, and ESI-MS techniques (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography, revealing configurations and intermolecular interactions. For instance, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one provided insights into the conformation and biological relevance of such molecules (N. R. Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have demonstrated the importance of functional groups in determining activity and selectivity. For example, the synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives revealed structure-activity relationships (K. Krolenko et al., 2016).

properties

IUPAC Name

(2,5-difluorophenyl)-[4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F2N5O/c1-2-28-19(14-26-9-3-4-10-26)24-25-20(28)15-7-11-27(12-8-15)21(29)17-13-16(22)5-6-18(17)23/h5-6,13,15H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXNUJCEHUYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-difluorobenzoyl)-4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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